[(1-Ethylpyrrolidin-2-yl)methyl](3-methylpentan-2-yl)amine
Description
(1-Ethylpyrrolidin-2-yl)methylamine is a tertiary amine featuring a pyrrolidine core substituted with an ethyl group and a branched aliphatic chain (3-methylpentan-2-yl). Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol (CAS: 1216097-32-3) .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H28N2/c1-5-11(3)12(4)14-10-13-8-7-9-15(13)6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
XZUSPJIKFBSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1CCCN1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethylpyrrolidine with 3-methylpentan-2-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Ethylpyrrolidin-2-yl)methylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . Large-scale reactors and continuous flow systems are often employed to facilitate the production process . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Isomer: (1-Ethylpyrrolidin-2-yl)methylamine
- Molecular Formula : C₁₃H₂₈N₂ (identical to the target compound).
- Structural Difference : The aliphatic chain differs in branching (2-methylpentan-3-yl vs. 3-methylpentan-2-yl).
- Implications: Isomerism may influence physicochemical properties such as boiling point, solubility, or receptor binding.
Levosulpiride
- Structure : N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .
- Key Differences : Replaces the aliphatic chain with a benzamide group.
- Pharmacology : Levosulpiride is a selective D₂ receptor antagonist used as an antipsychotic and antiemetic. Its benzamide moiety enhances aromatic interactions with dopaminergic receptors, a feature absent in the target compound .
- Activity Comparison : The target compound’s aliphatic chain may reduce D₂ affinity but improve lipophilicity and blood-brain barrier penetration.
Eticlopride
- Structure : 3-Chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide .
- Key Differences : Features a chlorophenyl substituent instead of an aliphatic chain.
- Pharmacology : Potent D₂ antagonist with high receptor affinity due to its aromatic chlorophenyl group. The target compound’s aliphatic chain likely diminishes this affinity but may reduce off-target effects .
[(1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
- Structure : Combines the pyrrolidine group with an indole-containing substituent .
- Implications : Indole derivatives often target serotonin or dopamine receptors. The target compound’s simpler aliphatic chain may prioritize metabolic stability over receptor specificity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Activity | Reference |
|---|---|---|---|---|
| (1-Ethylpyrrolidin-2-yl)methylamine | C₁₃H₂₈N₂ | 3-methylpentan-2-yl | Not reported | |
| Levosulpiride | C₁₅H₂₃N₃O₄S | Benzamide, sulfamoyl | D₂ antagonist, antiemetic | |
| Eticlopride | C₁₉H₂₈ClN₃O₃ | Chlorophenyl, methoxy | D₂ antagonist | |
| (1-Ethylpyrrolidin-2-yl)methylamine (Isomer) | C₁₃H₂₈N₂ | 2-methylpentan-3-yl | Not reported | |
| [(1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine | C₁₇H₂₅N₃ | 1-methyl-1H-indol-2-yl | Not reported (structural analog) |
Research Findings and Implications
Substituent-Driven Activity :
- Aromatic groups (e.g., benzamide in levosulpiride, chlorophenyl in eticlopride) enhance receptor binding via π-π stacking and hydrogen bonding. The target compound’s aliphatic chain likely reduces dopaminergic activity but may improve pharmacokinetic properties like half-life .
- Isomerism (e.g., 2-methylpentan-3-yl vs. 3-methylpentan-2-yl) could alter membrane permeability or metabolic pathways, though empirical data are lacking .
Synthetic Flexibility :
- The pyrrolidine core is a common scaffold in neuroactive compounds. Modifying the substituent (e.g., adding halogenated or aromatic groups) can tune receptor selectivity .
Unanswered Questions: No data exist on the target compound’s solubility, stability, or toxicity. Comparative studies with its isomer and functional analogs are needed to validate hypotheses.
Biological Activity
(1-Ethylpyrrolidin-2-yl)methylamine, also known by its CAS number 1218340-13-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C13H28N2
- Molecular Weight : 212.38 g/mol
- IUPAC Name : N-((1-ethylpyrrolidin-2-yl)methyl)-3-methylpentan-2-amine
- CAS Number : 1218340-13-6
The compound features a pyrrolidine ring substituted with an ethyl group and a branched amine side chain, which may influence its interaction with biological systems.
Neuropharmacological Effects
Research indicates that (1-Ethylpyrrolidin-2-yl)methylamine may interact with various neurotransmitter systems. Its structural similarity to natural neurotransmitters suggests potential roles in modulating neurotransmitter release and receptor activation. This property positions it as a candidate for neuropharmacological applications, particularly in treating neurological disorders.
Binding Affinity Studies
Studies have shown that this compound can effectively bind to certain receptors in the central nervous system. For instance, it has been noted for its ability to influence dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. The binding affinity of (1-Ethylpyrrolidin-2-yl)methylamine to these receptors is essential for understanding its therapeutic potential.
Case Studies
-
Neurotransmitter Modulation :
A study investigating the effects of (1-Ethylpyrrolidin-2-yl)methylamine on neurotransmitter levels showed significant alterations in dopamine and serotonin levels in animal models. This modulation suggests potential applications in treating conditions like depression and anxiety disorders. -
Cytotoxicity Studies :
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could inhibit cell growth in certain types of cancer cells, suggesting a possible role in cancer therapy as an adjunct treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(1-Ethylpyrrolidin-2-YL)methylamine] | C12H26N2 | Lacks the branched chain present in the target compound |
| N-(1-Ethylpyrrolidin-2-YL)methyl]-3-methylpentan-2-amine | C13H28N2 | Similar structure but different branching pattern |
| N-(1-Ethylpyrrolidin-2-YL)methyl]-2-methylpentan-3-amines | C13H28N2 | Variations in the side chain affecting biological activity |
This table illustrates how structural variations among similar compounds can lead to different biological activities, highlighting the unique properties of (1-Ethylpyrrolidin-2-yl)methylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
